3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Addition of the Trifluoro-2-oxopropyl Group: This can be done through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the trifluoro-2-oxopropyl moiety.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal medication.
Trifluoromethyl Ketones: Compounds with similar trifluoro-2-oxopropyl groups.
Uniqueness
3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its chlorophenyl and trifluoro-2-oxopropyl groups, which may confer specific chemical and biological properties not found in other triazole derivatives.
Properties
Molecular Formula |
C11H7ClF3N3O2 |
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Molecular Weight |
305.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-3-1-6(2-4-7)9-16-17-10(20)18(9)5-8(19)11(13,14)15/h1-4H,5H2,(H,17,20) |
InChI Key |
ZNESYGJDDIWCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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